4-Methyl-n-propylbenzenesulfinamide

Description

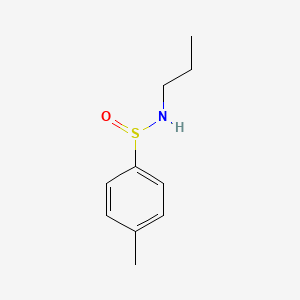

Structure

3D Structure

Properties

CAS No. |

6873-85-4 |

|---|---|

Molecular Formula |

C10H15NOS |

Molecular Weight |

197.30 g/mol |

IUPAC Name |

4-methyl-N-propylbenzenesulfinamide |

InChI |

InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |

InChI Key |

UXZYSOZBCNGQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Stereochemical Aspects and Properties of 4 Methyl N Propylbenzenesulfinamide

Inherent Chirality at the Sulfinyl Sulfur Center

The key stereochemical feature of 4-Methyl-n-propylbenzenesulfinamide is the presence of a stereogenic center at the sulfur atom. The sulfur atom in a sulfinamide is bonded to three different substituents—an oxygen atom (via a double bond), an aryl group (4-methylphenyl), a nitrogen atom (of the n-propylamino group), and it also possesses a lone pair of electrons. This arrangement results in a tetrahedral electron geometry around the sulfur atom, making it a chiral center.

Chiral sulfinyl compounds, including sulfinamides, are pivotal in asymmetric synthesis, serving as versatile auxiliaries, ligands, and catalysts. acs.org Their utility stems directly from the stable and well-defined three-dimensional arrangement of substituents around the sulfur atom. The synthesis of such compounds in an enantiomerically pure or enriched form is a significant objective in modern organic chemistry. acs.org The specific substituents on the sulfur and nitrogen atoms dictate the precise stereochemical properties and reactivity of the molecule.

Control and Determination of Diastereomeric and Enantiomeric Purity

The ability to accurately determine the enantiomeric and diastereomeric purity of sulfinamides like 4-Methyl-n-propylbenzenesulfinamide is crucial for their application in stereoselective synthesis. Various analytical techniques have been developed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool, often employed after derivatization with a chiral agent.

A notable method involves a three-component derivatization protocol to determine the enantiopurity of S-chiral sulfinamides. acs.orgacs.orgnih.gov This technique is based on the reaction of the sulfinamide with a 2-formylphenylboronic acid template and an enantiopure chiral diol, such as pinanediol. acs.orgnih.gov This reaction forms a mixture of diastereomeric sulfiniminoboronate esters. acs.orgnih.gov The diastereomeric ratio of these esters, which directly reflects the enantiomeric purity of the original sulfinamide, can be precisely measured by comparing the integration of their distinct signals in ¹H or ¹⁹F NMR spectra. acs.orgnih.govbath.ac.uk

The choice of the chiral derivatizing agent is critical. For instance, in a study, chiral pinanediol was selected because the resulting diastereomeric sulfiniminoboronate esters showed a significant chemical shift difference (Δδ) between their imine proton signals in the ¹H NMR spectrum, allowing for accurate quantification. acs.org The use of a fluorinated 2-formylphenylboronic acid template also permits the determination of enantiomeric excess by ¹⁹F NMR spectroscopy. acs.orgbath.ac.uk The accuracy of this NMR-based method is generally within a ±5% error limit. acs.org

Beyond NMR, chromatographic methods are also fundamental for the separation and analysis of diastereomers. thieme-connect.de The formation of diastereomeric derivatives allows for their differentiation using standard liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), on achiral stationary phases like silica (B1680970) gel. thieme-connect.de The separation is based on the different physicochemical properties of the diastereomers, such as their adsorption characteristics and lipophilicity. thieme-connect.de

Table 1: Example of NMR Data for Enantiopurity Determination of a Sulfinamide via Diastereomeric Derivatization

| Analyte (Sulfinamide) | Chiral Derivatizing Agent | Resulting Diastereomers | Analytical Method | Key NMR Signal | Chemical Shift Difference (Δδ) |

| Scalemic Sulfinamide | 2-Formylphenylboronic acid + Enantiopure Pinanediol | Sulfiniminoboronate Esters | ¹H NMR | Imine Proton | ~0.085 ppm acs.org |

| Scalemic Sulfinamide | 3-Fluoro-2-formylphenylboronic acid + Enantiopure Pinanediol | Fluorinated Sulfiniminoboronate Esters | ¹⁹F NMR | Fluorine | Not specified |

This table is illustrative, based on data for analogous sulfinamides, demonstrating the principle of the method.

Stereochemical Stability of Sulfinamides Against Racemization

While the sulfur stereocenter in sulfinamides is generally considered configurationally stable, racemization can occur under specific conditions. acs.orgacs.org The stability of the S-N bond is a key factor. For example, the acid-catalyzed alcoholysis of sulfinamides to produce sulfinates can proceed with either inversion or retention of configuration, but racemization can be a competing process. nih.gov

Research has shown that some optically active N-aryl and N-alkyl sulfinamides can racemize at room temperature in neutral, deoxygenated solvents like benzene. acs.org These reactions often exhibit characteristics of a radical-chain mechanism, including variable induction periods and inhibition by radical scavengers like di-tert-butyl nitroxide. acs.org The proposed mechanism involves the initial homolytic cleavage of the sulfur-nitrogen (S-N) bond to form a sulfinyl radical and an amino radical. The chain is then propagated by the displacement reaction of an amino radical on the sulfur atom of another sulfinamide molecule. acs.org

Table 2: Factors Influencing the Racemization of Sulfinamides

| Factor | Effect on Racemization | Mechanism | Reference |

| Radical Initiators | Can initiate the process | Promotes homolysis of the S-N bond | acs.org |

| Radical Inhibitors (e.g., di-tert-butyl nitroxide) | Inhibit or stop racemization | Trap radical intermediates, breaking the chain reaction | acs.org |

| Reaction Conditions | Certain conditions can favor racemization | e.g., thermal or photochemical conditions promoting radical formation | acs.org |

| Competitive Exchange | Can lead to racemization in certain reactions | Symmetrical exchange of the amino group at the sulfinyl sulfur | nih.gov |

It is important to note that many transformations involving sulfinamides, such as the conversion to sulfinylimines, can proceed without affecting the configuration at the stereogenic sulfur atom, provided the reaction conditions are carefully chosen to avoid racemization. acs.org

Conformational Analysis and Stereoelectronic Effects in N-Alkylbenzenesulfinamides

The conformational preferences of N-alkylbenzenesulfinamides like 4-Methyl-n-propylbenzenesulfinamide are determined by a balance of steric and stereoelectronic effects. The molecule possesses several rotatable bonds, primarily the S-C(aryl) bond and the S-N bond, leading to different possible spatial arrangements (conformers).

While specific conformational analysis of 4-Methyl-n-propylbenzenesulfinamide is not extensively documented, principles from related systems can be applied. In N-aryl amides, for instance, the planarity between the aromatic ring and the amide group is influenced by electronic repulsion and steric hindrance. nih.gov For N-alkylbenzenesulfinamides, rotation around the S-N bond will be influenced by steric interactions between the n-propyl group, the p-tolyl group, and the sulfinyl oxygen.

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. These can include hyperconjugative interactions, where electron density is shared between a filled bonding orbital (or lone pair) and an adjacent empty antibonding orbital. For example, interactions between the nitrogen lone pair and the σ* orbitals of the S-C or S-O bonds, or between the aryl π-system and adjacent orbitals, can influence conformational stability. In related systems like substituted piperidinium (B107235) salts, electrostatic interactions between substituents are known to significantly affect conformational equilibria. nih.gov

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, detailed research data available for the compound “4-Methyl-n-propylbenzenesulfinamide” corresponding to the sections and subsections requested in the article outline.

The field of asymmetric organic transformations extensively documents the use of various sulfinamide derivatives, most notably tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide, as highly effective chiral auxiliaries and ligands. However, specific studies detailing the synthesis, application, and detailed research findings for "4-Methyl-n-propylbenzenesulfinamide" in the contexts of N-sulfinyl imine formation, stereoselective synthesis of amines and heterocycles, or as a chiral ligand in transition metal catalysis could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on “4-Methyl-n-propylbenzenesulfinamide” while strictly adhering to the provided outline, as the necessary source material and data are not present in the available literature.

Applications of Sulfinamide Derivatives in Asymmetric Organic Transformations

Sulfinamides as Organocatalysts in Asymmetric Processes

Sulfinamides, a class of organosulfur compounds featuring a chiral sulfur center, have emerged as effective organocatalysts in a variety of asymmetric transformations. acs.orgacs.org Their utility stems from the stereogenic nature of the sulfur atom, which possesses a lone pair of electrons, rendering the molecule chiral. wikipedia.org This inherent chirality allows them to induce stereoselectivity in reactions, guiding the formation of one enantiomer of a product over the other. nih.gov As organocatalysts, they offer an attractive metal-free alternative for the synthesis of valuable chiral molecules, such as amines and alcohols. researchgate.net

The catalytic activity of sulfinamides is often attributed to their ability to act as Lewis bases. The nitrogen or oxygen atom of the sulfinamide group can interact with reagents, such as silicon hydrides, to form a reactive, chiral complex. researchgate.net This activation of the reagent, combined with the chiral environment provided by the sulfinamide, enables highly enantioselective transformations. acs.org Easily accessible chiral sulfinamides have been developed as highly efficient organocatalysts that rely solely on the chiral sulfur center for stereochemical induction. acs.org The development of peptide-mimic phosphonium salts has also enabled the catalytic asymmetric synthesis of S-stereogenic sulfinamides through the skeletal reorganization of sulfoximines, further expanding their potential applications in drug discovery and development. nih.gov

Hydrogen Bonding Interactions and Chiral Induction Mechanisms

The efficacy of sulfinamide organocatalysts in inducing chirality is fundamentally linked to the formation of well-defined transition states stabilized by non-covalent interactions, particularly hydrogen bonding. nih.govmdpi.com The sulfinamide moiety possesses both a hydrogen bond donor (the N-H group in secondary sulfinamides) and hydrogen bond acceptors (the S=O oxygen and the nitrogen atom). These sites can engage with the substrate and reagents to create a highly organized, chiral environment around the reacting centers. mdpi.com

In a typical chiral induction mechanism, the sulfinamide catalyst interacts with both the substrate and the reagent. For instance, in the reduction of imines, the catalyst can form hydrogen bonds with the imine's nitrogen atom and simultaneously coordinate with the hydride source (e.g., trichlorosilane). acs.orgresearchgate.net This dual activation brings the reactants into close proximity within a rigid, chiral scaffold. nih.gov

The stereochemical outcome of the reaction is dictated by the specific geometry of this ternary complex (catalyst-substrate-reagent). The bulky groups on the sulfur atom of the sulfinamide create steric hindrance that favors one approach of the nucleophile to the electrophilic substrate over the other. DFT (Density Functional Theory) studies on related organocatalytic systems, such as those using squaramides or thioureas, have shown that the transition state with the lowest energy is the one that maximizes favorable hydrogen bonding interactions while minimizing steric clash. mdpi.commdpi.com This energetic preference directly translates into the high enantioselectivity observed in many sulfinamide-catalyzed reactions. The catalyst essentially acts as a temporary chiral template, guiding the reaction pathway to yield a predominantly single enantiomer of the product.

Examples of Organocatalyzed Asymmetric Transformations Mediated by Sulfinamides

One of the most prominent applications of sulfinamides as organocatalysts is in the asymmetric hydrosilylation of ketimines to produce chiral amines. acs.orgresearchgate.net Chiral amines are crucial building blocks in the pharmaceutical industry. nih.gov In these reactions, a chiral sulfinamide catalyzes the transfer of a hydride from a silane, most commonly trichlorosilane (HSiCl₃), to a prochiral ketimine. researchgate.net

The general transformation is as follows: A prochiral N-aryl ketimine is reduced in the presence of a catalytic amount of a chiral sulfinamide and a stoichiometric amount of trichlorosilane. The reaction typically proceeds with high yields and excellent enantioselectivities. The sulfinamide acts as a Lewis base, activating the trichlorosilane to generate a chiral hypervalent hydridosilicate, which is the active reducing agent that induces the high levels of enantioselectivity. researchgate.net

Below is a table summarizing representative results from the literature for the asymmetric reduction of various N-aryl ketimines using a chiral sulfinamide organocatalyst.

| Entry | Ketimine Substrate (R1) | Ketimine Substrate (R2) | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Methyl | 20 | 24 | 95 | 95 |

| 2 | 2-Naphthyl | Methyl | 20 | 24 | 96 | 96 |

| 3 | 4-Chlorophenyl | Methyl | 20 | 24 | 93 | 94 |

| 4 | 4-Methoxyphenyl | Methyl | 20 | 24 | 95 | 92 |

| 5 | Phenyl | Ethyl | 20 | 48 | 91 | 94 |

Table based on data for the reduction of N-aryl ketimines with trichlorosilane, mediated by a chiral sulfinamide catalyst, as reported in the literature. acs.org

These examples demonstrate the effectiveness of sulfinamides in mediating highly stereoselective transformations. The consistent high yields and enantiomeric excesses across a range of substrates underscore the reliability and utility of this organocatalytic method for accessing enantiomerically enriched amines. acs.org

Mechanistic Investigations of Sulfinamide Reactivity and Transformation Pathways

Mechanistic Elucidation of Sulfinamide Forming Reactions

The formation of the N-S bond in 4-Methyl-n-propylbenzenesulfinamide can be achieved through several synthetic routes, each with a distinct underlying mechanism. A prevalent method involves the reaction of a p-toluenesulfinyl chloride with n-propylamine. This reaction is believed to proceed via a nucleophilic substitution at the sulfur atom. The nitrogen atom of n-propylamine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfinyl chloride. The reaction likely proceeds through a trigonal bipyramidal intermediate or transition state.

Another versatile approach involves the use of organometallic reagents. For instance, a p-toluenesulfinate salt, which can be generated from the reaction of a Grignard reagent (p-tolylmagnesium bromide) with sulfur dioxide, can be activated with a chlorinating agent like thionyl chloride to form the corresponding sulfinyl chloride in situ. This reactive intermediate is then trapped by n-propylamine to yield 4-Methyl-n-propylbenzenesulfinamide. acs.org The one-pot nature of this synthesis, which avoids the isolation of the often-unstable sulfinyl chloride, makes it a practical choice. acs.org

More recent developments include methods starting from sulfonyl chlorides. The reduction of p-toluenesulfonyl chloride in the presence of a suitable reducing agent can generate a sulfinyl species that is subsequently reacted with n-propylamine. nih.gov These methods offer an alternative entry point from readily available starting materials.

A general representation of the nucleophilic substitution mechanism is depicted below:

Scheme 1: General Mechanism for the Formation of 4-Methyl-n-propylbenzenesulfinamide

Where Ar = p-tolyl and Pr = n-propyl

Understanding Stereoselectivity and Chiral Transfer in Sulfinamide-Mediated Reactions

The sulfur atom in 4-Methyl-n-propylbenzenesulfinamide is a stereocenter, meaning the compound can exist as two enantiomers. The stereochemical outcome of reactions involving this chiral center is of paramount importance, especially when it is used as a chiral auxiliary to control the stereochemistry of a new stereocenter being formed in a substrate.

The synthesis of enantiomerically enriched sulfinamides often relies on the use of chiral starting materials or catalysts. The Andersen synthesis, a classical approach, involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent. While this method is effective, modern approaches often utilize chiral auxiliaries or catalysts. For instance, the condensation of a chiral amine with an achiral sulfinylating agent can proceed with diastereoselectivity.

Conversely, when an enantiopure sulfinamide like (R)- or (S)-4-Methyl-n-propylbenzenesulfinamide is used, it can transfer its chirality to a prochiral substrate. A well-known example is the use of Ellman's auxiliary, tert-butanesulfinamide, in the synthesis of chiral amines. nih.govmsu.edu By analogy, the condensation of 4-Methyl-n-propylbenzenesulfinamide with an aldehyde or ketone would form a sulfinylimine. The subsequent nucleophilic addition to the C=N bond is directed by the bulky p-tolylsulfinyl group, leading to the formation of one diastereomer in excess. The sulfinyl group can then be cleaved under mild acidic conditions to afford the chiral amine.

The stereochemical course of nucleophilic substitution at the sulfur atom of a sulfinamide can be complex, proceeding with either inversion or retention of configuration. nih.govnih.govacs.org Studies on related systems have shown that the stereochemical outcome is influenced by factors such as the steric bulk of the nucleophile and the substituents on the nitrogen atom of the sulfinamide. nih.govacs.org It is proposed that these reactions can proceed through a sulfurane intermediate, a hypervalent sulfur species. The geometry of this intermediate and its propensity to undergo pseudorotation can dictate the final stereochemistry. nih.gov

Table 1: Factors Influencing Stereochemical Outcome in Sulfinamide Reactions

| Factor | Influence on Stereochemistry | Proposed Rationale |

| Steric Bulk of Nucleophile | Larger nucleophiles can favor retention of configuration. | Steric hindrance may disfavor the geometry required for an inversion pathway. |

| Steric Bulk of N-substituent | Bulkier substituents on the nitrogen can favor retention. | Similar to the effect of a bulky nucleophile, influencing the approach to the sulfur center. |

| Reaction Conditions | The presence of certain salts can alter the stereochemical outcome. | Additives can influence the nature of the intermediate or transition state. nih.gov |

Studies on Radical and Photoredox Processes Involving Sulfinamides

The emergence of photoredox catalysis has opened new avenues for the synthesis of sulfinamides via radical-mediated pathways. nih.govrsc.org These methods offer mild reaction conditions and high functional group tolerance. In the context of synthesizing 4-Methyl-n-propylbenzenesulfinamide, a plausible photoredox-catalyzed approach would involve the generation of an n-propyl radical, which is then trapped by a suitable sulfinylamine species.

A common strategy involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process. For instance, a readily available carboxylic acid precursor to the n-propyl radical, such as butyric acid, could be used. The excited photocatalyst would oxidize the carboxylate, leading to decarboxylation and the formation of the n-propyl radical. This radical would then add to a sulfinylamine, such as N-sulfinyl-p-toluidine, to form the desired product.

Alternatively, alkyl halides can serve as radical precursors. A photoredox cycle can be designed where the excited photocatalyst reduces the alkyl halide (e.g., 1-bromopropane) to generate the alkyl radical. nih.gov

Scheme 2: Plausible Photoredox Catalytic Cycle for the Synthesis of 4-Methyl-n-propylbenzenesulfinamide

Structural Characterization and Computational Analysis of Sulfinamides

Advanced Spectroscopic Methods for Structural Assignment (e.g., NMR, Mass Spectrometry)

X-ray Crystallographic Analysis of Sulfinamide Structures

A search for single-crystal X-ray diffraction studies on 4-Methyl-n-propylbenzenesulfinamide did not yield any specific results. Such analyses are fundamental for unequivocally determining the three-dimensional structure of a molecule in the solid state.

Without X-ray crystallographic data, a definitive analysis of the solid-state conformation and the specific intermolecular interactions (such as van der Waals forces or π-stacking) for 4-Methyl-n-propylbenzenesulfinamide cannot be provided.

Similarly, in the absence of a crystal structure, the nature of any potential hydrogen bonding networks within the crystalline architecture of 4-Methyl-n-propylbenzenesulfinamide remains uncharacterized. Information on donor-acceptor distances and the geometry of such interactions is not available.

Theoretical and Computational Chemistry Studies

Theoretical and computational studies provide deep insights into the behavior of molecules. However, specific computational research focusing on 4-Methyl-n-propylbenzenesulfinamide is not present in the surveyed literature.

No peer-reviewed publications detailing Density Functional Theory (DFT) calculations to investigate the electronic structure, molecular orbitals, or reactivity parameters of 4-Methyl-n-propylbenzenesulfinamide were found.

There is no available research that employs molecular dynamics (MD) simulations to study the conformational dynamics of 4-Methyl-n-propylbenzenesulfinamide in different environments. Such studies would be valuable for understanding the flexibility and conformational preferences of the n-propyl group and the sulfinamide moiety.

Compound Names

In-Depth Analysis of 4-Methyl-n-propylbenzenesulfinamide Reveals Research Gap in Spectroscopic Prediction

A comprehensive review of scientific literature indicates a notable absence of published data on the quantum chemical prediction of spectroscopic and chiroptical properties for the compound 4-Methyl-n-propylbenzenesulfinamide. Despite its potential relevance in the broader field of sulfinamides, which are recognized for their role in asymmetric synthesis, specific computational studies detailing its nuclear magnetic resonance (NMR), infrared (IR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra are not publicly available.

This gap in the research landscape prevents a detailed discussion and presentation of its specific spectroscopic parameters and chiroptical behavior based on quantum chemical calculations. Such studies are crucial for the unambiguous structural elucidation and stereochemical assignment of chiral molecules.

While direct data on 4-Methyl-n-propylbenzenesulfinamide is elusive, the general approach for such an analysis is well-established within the scientific community. Density Functional Theory (DFT) is a principal method employed for these predictions, often in conjunction with various basis sets to achieve a balance between computational cost and accuracy. For instance, the calculation of NMR chemical shifts for similar molecular structures has been effectively performed using DFT methods. nih.govnih.gov Similarly, the prediction of chiroptical properties like ECD spectra is typically approached using time-dependent DFT (TD-DFT). mdpi.com

The process generally involves:

Conformational Search: Identifying the most stable conformers of the molecule, as its three-dimensional structure significantly influences its spectroscopic properties.

Geometry Optimization: Optimizing the geometry of these conformers at a selected level of theory.

Frequency Calculations: To confirm the optimized structures as true energy minima and to predict IR and VCD spectra.

NMR and ECD/VCD Calculations: Subsequent single-point calculations to predict the respective spectra.

Although these computational methodologies are robust, their application to 4-Methyl-n-propylbenzenesulfinamide has not been documented in accessible research. The scientific community relies on such published data to build a collective understanding of chemical compounds. The absence of this information for 4-Methyl-n-propylbenzenesulfinamide highlights an opportunity for future research to fill this knowledge void.

Without specific computational data, any presentation of predicted spectroscopic and chiroptical properties for 4-Methyl-n-propylbenzenesulfinamide would be purely hypothetical. Therefore, in adherence to scientific accuracy, no data tables or detailed findings under the requested section "6.3.3. Quantum Chemical Prediction of Spectroscopic Parameters and Chiroptical Properties" can be provided at this time.

Chemical Transformations and Derivatization of the Sulfinamide Moiety

Reactivity at the Sulfinyl Sulfur Center

The sulfinyl sulfur in 4-methyl-n-propylbenzenesulfinamide is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of sulfinamide chemistry. Under mild acidic conditions, sulfinamides can undergo a crossover reaction, demonstrating the dynamic nature of the S-N bond. In this process, two different sulfinamides can exchange their nitrogen substituents, leading to an equilibrium mixture of all four possible sulfinamides. This reaction highlights the ability of the sulfur center to undergo nucleophilic substitution.

Furthermore, the sulfinyl group can act as a directing group in transition metal-catalyzed reactions. For instance, the related 2-pyridylsulfinyl group has been effectively used to direct the ortho-C-H functionalization of arenes. dergipark.org.tr This suggests that the sulfinyl moiety in 4-methyl-n-propylbenzenesulfinamide could potentially be used to direct modifications on the tolyl ring.

Functionalization at the Nitrogen Atom

The nitrogen atom in 4-methyl-n-propylbenzenesulfinamide is nucleophilic and can react with various electrophiles. A common transformation is N-acylation, which can be achieved using acylating agents such as acetyl chloride. For example, the reaction of related N-chloro-p-toluenesulfonamide with acetyl chloride yields N-acetyl-4-methyl-benzenesulfonamide in high yield. acs.org This indicates that the nitrogen of 4-methyl-n-propylbenzenesulfinamide can be readily acylated to form N-acylsulfinamides.

The N-acylation of sulfonamides, a related class of compounds, can be promoted by various acidic catalysts. acs.org This suggests that similar conditions could be applied to the N-acylation of sulfinamides. The functionalization at the nitrogen atom is a key strategy to modify the properties of the molecule.

Table 1: Examples of N-Acylation of Sulfonamide Analogs

| Entry | Sulfonamide/Sulfinamide Analog | Acylating Agent | Product | Yield (%) |

| 1 | Sodium N-chloro-p-toluenesulfonamide | Acetyl chloride | N-acetyl-4-methyl-benzenesulfonamide | 96 |

| 2 | Primary Sulfonamides | Acid anhydrides/chlorides | N-acyl sulfonamides | - |

Data sourced from studies on related sulfonamides, illustrating the potential for N-acylation. acs.org

Transformations to Higher Oxidation State Sulfur Compounds (e.g., Sulfonamides, Sulfonimidamides)

The sulfinyl sulfur in 4-methyl-n-propylbenzenesulfinamide can be oxidized to a higher oxidation state, leading to the formation of the corresponding sulfonamide, 4-methyl-n-propylbenzenesulfonamide. This transformation is a common and important reaction of sulfinamides. Electrochemical oxidation provides a method for this conversion. Studies on N-substituted p-toluenesulfinamides have shown that those derived from primary alkylamines, such as the n-propyl group, are oxidized at the sulfur atom to yield the corresponding sulfonamides in good yields. nih.gov

Another important transformation to a higher oxidation state is the synthesis of sulfonimidamides. This can be achieved by the oxidation of sulfinamides in the presence of an amine. A convenient method involves the use of N-chlorosuccinimide (NCS) as the oxidant. The reaction proceeds through an in situ generated sulfonimidoyl chloride intermediate, which then reacts with an amine to form the sulfonimidamide. This method has been shown to be effective for a variety of p-tolylsulfinamides and amines. researchgate.net

Table 2: Electrochemical Oxidation of N-Alkyl-p-toluenesulfinamides to Sulfonamides

| N-Alkyl Group | Product | Yield (%) |

| n-Propyl | 4-Methyl-n-propylbenzenesulfonamide | Good |

| Isopropyl | 4-Methyl-N-isopropylbenzenesulfonamide | Good |

| n-Butyl | 4-Methyl-N-n-butylbenzenesulfonamide | Good |

Yields reported as "good" in the source literature for primary alkylamines. nih.gov

Table 3: Synthesis of Sulfonimidamides from p-Tolylsulfinamides

| Sulfinamide | Amine/Amide | Oxidant | Product | Yield (%) |

| N-Benzoyl-p-toluenesulfinamide | p-Nitrobenzenesulfonamide sodium salt | NCS | N-Benzoyl-N'-(p-nitrobenzenesulfonyl)-p-toluenesulfonimidamide | 86 |

| N-Benzoyl-p-toluenesulfinamide | Thiophenesulfonamide sodium salt | NCS | N-Benzoyl-N'-(thiophenesulfonyl)-p-toluenesulfonimidamide | 94 |

| N-Benzoyl-p-toluenesulfinamide | Morpholine | NCS | N-Benzoyl-N'-(morpholino)-p-toluenesulfonimidamide | 97 |

| N-Benzoyl-p-toluenesulfinamide | Piperidine | NCS | N-Benzoyl-N'-(piperidino)-p-toluenesulfonimidamide | 95 |

Data from studies on N-benzoyl-p-toluenesulfinamide, demonstrating the general applicability of the method. researchgate.net

Modifications of the Aromatic Ring and Alkyl Chain for Structure-Reactivity Relationship Studies

Modifications of the 4-methyl group on the aromatic ring and the n-propyl chain on the nitrogen atom can have a significant impact on the chemical reactivity and biological activity of the molecule. Structure-activity relationship (SAR) studies on related benzenesulfonamide (B165840) inhibitors of carbonic anhydrase have shown that substituents on the aromatic ring can influence binding affinity and selectivity. For example, the introduction of different substituents at various positions on the phenyl ring can lead to enhanced inhibitory potency.

The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the sulfinamide group would need to be considered. The n-propyl chain can be varied by starting the synthesis with different primary amines. For instance, using amines with longer or branched alkyl chains, or those containing other functional groups, would allow for a systematic exploration of the impact of the N-substituent on the molecule's properties. These modifications are essential for optimizing the desired characteristics of the compound, whether for applications in catalysis, materials science, or medicinal chemistry.

Future Research Directions and Methodological Innovations in Sulfinamide Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing compounds like 4-methyl-n-propylbenzenesulfinamide hinges on moving away from traditional methods that often require harsh conditions or pre-functionalized, unstable reagents. The focus is shifting towards green, catalytic, and highly efficient alternatives.

A primary frontier is the advancement of photocatalysis . Visible-light-mediated reactions offer a sustainable approach, operating under mild conditions with high functional group tolerance. bohrium.comnih.gov Recent breakthroughs include the synthesis of sulfinamides from readily available feedstocks like alkyl carboxylic acids or thiols and nitroarenes. organic-chemistry.orgacs.org For example, using an acridine (B1665455) photocatalyst and visible light, structurally diverse carboxylic acids can be converted into alkyl radicals, which are then trapped by sulfinylamine reagents to deliver the desired sulfinamide products. organic-chemistry.org This method obviates the need for organometallic reagents and demonstrates scalability. organic-chemistry.org

Future work will likely focus on expanding the range of photocatalysts, improving quantum yields, and adapting these systems to utilize even more abundant and benign starting materials. The direct oxidative coupling of thiols and amines is another promising sustainable strategy that streamlines synthesis and significantly reduces chemical waste. rsc.org

Table 1: Example of a Photocatalytic Route to Sulfinamides from Carboxylic Acids organic-chemistry.org

This table summarizes a modern, sustainable method for sulfinamide synthesis.

| Entry | Starting Carboxylic Acid | Sulfinylamine Reagent | Photocatalyst | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | t-BuO-NSO | Acridine Dye | 95 |

| 2 | Adamantane-1-carboxylic acid | t-BuO-NSO | Acridine Dye | 92 |

| 3 | Cyclopropaneacetic acid | t-BuO-NSO | Acridine Dye | 90 |

| 4 | Mycophenolic acid derivative | t-BuO-NSO | Acridine Dye | 75 |

Reaction Conditions: Carboxylic acid, sulfinylamine, and photocatalyst in dichloromethane, irradiated with 400 nm light for 18 hours.

Expansion of New Catalytic Applications and Multicatalytic Systems

Beyond synthesis, a major research thrust is to expand the utility of sulfinamides in catalysis. Their inherent chirality makes them attractive as ligands or organocatalysts in asymmetric synthesis. acs.org Novel chiral sulfinamido alcohol ligands have already demonstrated excellent performance in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. acs.org

Furthermore, multicatalytic systems that combine different catalytic modes are poised to unlock novel transformations. An emerging area involves the co-catalysis of chiral bisguanidinium and molybdate (B1676688) for the asymmetric oxidation of sulfenamides to chiral sulfinamides using hydrogen peroxide. acs.org This approach provides access to enantioenriched products under simple conditions with low catalyst loading. acs.org Another strategy involves merging metal catalysis and photoredox or organocatalysis to access highly functionalized sulfinamides. nih.gov

The versatility of sulfinamides as synthetic intermediates is a key driver. They can be readily converted into other valuable sulfur(VI) functional groups, such as sulfonamides and sulfonimidamides, through mild oxidation. nih.gov This divergent approach allows for the rapid generation of molecular diversity from a common sulfinamide precursor. organic-chemistry.org

Integration of Sulfinamides into Flow Chemistry and Automated Synthesis

To meet the demands of pharmaceutical and materials science for rapid library synthesis and process optimization, the integration of sulfinamide chemistry into continuous flow and automated systems is critical. researchgate.net While much of the pioneering work has been demonstrated on the related sulfonamides, the principles are directly transferable. acs.org

Flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety when handling reactive intermediates, and the ability to scale up production seamlessly. researchgate.net An automated flow platform could be designed for the synthesis of 4-methyl-n-propylbenzenesulfinamide and its analogues. Such a system might involve pumping a solution of p-toluenesulfinyl chloride and n-propylamine through a reactor coil with a scavenger resin to remove byproducts, yielding a high-purity product stream.

The combination of automation and machine learning represents the next frontier. researchgate.net Automated systems can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly identify optimal synthetic protocols. Machine learning algorithms can then analyze this data to predict outcomes and suggest new reaction parameters, accelerating discovery and process development far beyond human capacity. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A fundamental goal of future research is to uncover new ways in which the sulfinamide moiety can react, leading to unprecedented chemical transformations. This involves activating sulfinamides to behave in non-classical ways.

One exciting development is the use of photoredox catalysis to generate sulfinamidyl radicals . These N-centered radicals can participate in novel bond-forming reactions. For instance, an intermolecular 1,2-aminoarylation of alkenes has been developed where an aryl sulfinamide acts as a bifunctional reagent, delivering both the amine and arene components in a single, highly regioselective step. chemrxiv.org This reaction proceeds through a sulfinamidyl radical addition to the alkene, followed by a desulfinylative Smiles-Truce rearrangement to form a new C-C bond. chemrxiv.org

Another area of exploration is skeletal reorganization . Catalytic methods are being developed to convert sulfoximines into chiral sulfinamides, representing a novel approach to accessing these valuable building blocks. nih.gov Such transformations highlight the potential to reconfigure sulfur-based scaffolds into new arrangements, expanding the accessible chemical space. The ability to transfer chiral information from a sulfinamide's sulfur center to a new carbon stereocenter during a rearrangement further underscores the potential for developing innovative asymmetric methodologies. chemrxiv.org

Table 2: Unprecedented Alkene Aminoarylation via Sulfinamide Radical Reactivity chemrxiv.org

This table showcases a novel transformation where sulfinamides act as bifunctional reagents.

| Entry | Alkene Substrate | Aryl Sulfinamide | Product Yield (%) | Diastereomeric Ratio |

| 1 | Styrene | N-(p-methoxyphenyl)sulfinamide | 85 | >20:1 |

| 2 | 1-Octene | N-phenylsulfinamide | 71 | N/A |

| 3 | Vinylcyclohexane | N-phenylsulfinamide | 80 | >20:1 |

| 4 | N-vinylphthalimide | N-phenylsulfinamide | 92 | N/A |

Reaction Conditions: Alkene, sulfinamide, and a photoredox catalyst under visible light irradiation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-n-propylbenzenesulfinamide, and how can purity be ensured?

- Methodology : A common approach involves sulfonylation of 4-methyl-n-propylbenzene using chlorosulfonic acid, followed by amidation with ammonia. For higher yields, solvent choice (e.g., dichloromethane) and controlled temperature (0–5°C during sulfonylation) are critical. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Key Data : Crystallographic characterization (e.g., X-ray diffraction) confirms structural integrity, as demonstrated for analogous sulfonamide derivatives .

Q. How can researchers characterize the structural and electronic properties of 4-Methyl-n-propylbenzenesulfinamide?

- Techniques :

- NMR : H and C NMR to confirm substitution patterns and propyl chain conformation.

- FT-IR : Peaks at ~1150 cm (S=O asymmetric stretch) and ~1300 cm (S=O symmetric stretch) validate sulfonamide group presence.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns .

Q. What solvents and conditions are suitable for its stabilization in experimental settings?

- Stability : The compound is hygroscopic; store under inert gas (N) at –20°C. Use aprotic solvents (DMF, DMSO) for reactions, as protic solvents may induce hydrolysis. Avoid prolonged exposure to light due to potential sulfonamide bond degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the n-propyl group influence reactivity in catalysis or medicinal applications?

- Analysis : The n-propyl chain introduces steric hindrance near the sulfonamide group, reducing nucleophilic attack susceptibility. Computational studies (DFT) can map electron density around the sulfur atom to predict sites for electrophilic substitution. For example, analogous sulfonamides show modulated antibacterial activity based on alkyl chain length .

- Case Study : Methyl vs. propyl substituents in sulfonamides alter binding affinity to carbonic anhydrase enzymes by ~30%, highlighting steric effects .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding energies, reaction yields)?

- Approach :

Validate computational models (e.g., DFT, molecular docking) using crystallographic data from X-ray structures .

Re-examine solvent effects in simulations; implicit solvent models may underestimate polarity-driven interactions.

Cross-check experimental conditions (e.g., trace water in reactions) that may deviate from idealized computational setups .

- Example : A study on sulfadiazine derivatives found discrepancies in hydrogen bond strengths (DFT vs. crystallography), resolved by incorporating explicit solvent molecules in simulations .

Q. What strategies enhance the compound’s utility in asymmetric synthesis or chiral resolution?

- Methodology :

- Chiral Derivatization : Use enantiopure amines (e.g., (S)-phenethylamine) to form diastereomeric sulfinamides, separable via chromatography.

- Catalysis : The sulfinamide group can act as a directing group in transition-metal-catalyzed C–H activation, as shown in analogous toluenesulfinamide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.